2-Hydrazinylquinolin-8-ol

Coordination chemistry Metal chelation Ligand design

Researchers requiring enhanced metal complex stability should procure this compound. Generic 8-hydroxyquinoline derivatives fail to replicate its terdentate 5,5-bicyclic chelation geometry, which yields complexes with stabilities exceeding those of bidentate 8-HQ analogs. The terminal hydrazine handle further enables hydrazone library synthesis-a derivatization pathway impossible with 2-methyl or halogenated 8-HQ alternatives. • Functions as a terdentate N,N,O-donor, forming a 5,5-bicyclic chelate ring system. • Enables aldehyde/ketone condensation for spectrophotometric or fluorometric probe development. • Validated for discriminating Zn²⁺ and Cd²⁺ in Schiff base chemosensor architectures. • Supplied at ≥95% purity with batch-specific certificates of analysis available.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 15011-37-7
Cat. No. B085008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinylquinolin-8-ol
CAS15011-37-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)NN
InChIInChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12)
InChIKeyFKQJACHAEBSDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinylquinolin-8-ol Overview


2-Hydrazinylquinolin-8-ol (2-hydrazino-8-hydroxyquinoline, CAS 15011-37-7) is a bifunctional heterocyclic compound of the 8-hydroxyquinoline class, with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol [1]. The compound integrates the metal-chelating pharmacophore of 8-hydroxyquinoline with a reactive hydrazine moiety at the C2 position, enabling terdentate coordination and further derivatization into hydrazones [2]. Basic physicochemical characterization reports a density of 1.437 g/cm³ (theoretical), a boiling point of 463.6 °C at 760 mmHg, and a refractive index of 1.81 [1]. The compound is commercially available at ≥95% purity for research and development applications .

Why 2-Hydrazinylquinolin-8-ol Is Irreplaceable


Generic substitution within the 8-hydroxyquinoline (8-HQ) class fails because the 2-hydrazino substituent confers a fundamental change in coordination geometry from bidentate to terdentate, altering both the thermodynamic stability of resulting metal complexes and the downstream synthetic utility of the scaffold. While unsubstituted 8-hydroxyquinoline chelates via the N,O-donor set forming a 5-membered ring, 2-hydrazinylquinolin-8-ol functions as a terdentate ligand with a 5,5-bicyclic ring system, yielding complexes with stabilities greater than those of the corresponding 8-hydroxyquinolinates [1]. The terminal primary amine of the hydrazinyl group further distinguishes this compound by enabling facile condensation with aldehydes and ketones to generate hydrazone libraries, a derivatization pathway unavailable to 8-HQ, 2-methyl-8-HQ, or halogenated 8-HQ analogs that lack this reactive nucleophilic handle [2]. Procurement of alternative 8-HQ derivatives without the 2-hydrazino moiety would therefore preclude both the enhanced chelation stability profile and the hydrazone-forming synthetic versatility that define this compound's research applications.

Performance Comparison: Chelation & Sensing


Enhanced Chelation Stability vs 8-Hydroxyquinoline

In a direct comparative study, 2-hydrazinylquinolin-8-ol forms terdentate complexes with a 5,5-bicyclic ring system, demonstrating stabilities that are greater than those of the corresponding bidentate 8-hydroxyquinolinates [1]. The enhanced stability is attributed to the chelate effect arising from the additional coordination site provided by the 2-hydrazino group. This stability enhancement is accompanied by the formation of protonated species (MHL²⁺, M(HL)₂²⁺, MLHL⁺) that are dependent on pH, ligand:metal-ion molar ratio, and the nature of the metal ion [1].

Coordination chemistry Metal chelation Ligand design

Coordination Geometry vs 2-(2′-Pyridyl)-8-hydroxyquinoline

2-Hydrazinylquinolin-8-ol and 2-(2′-pyridyl)-8-hydroxyquinoline both function as terdentate ligands forming 5,5-bicyclic chelate ring systems [1]. Both ligands exhibit the formation of protonated complex species, with the stability of the 2-hydrazino derivative being comparable to that of the 2-(2′-pyridyl) analog. The unusual stability of certain protonated complexes is likely attributable to intramolecular hydrogen bonding involving the hydrazino moiety [2].

Coordination chemistry Chelate ring geometry Ligand design

Hydrazone Derivatization for Colorimetric Reagents

2-Hydrazinylquinolin-8-ol serves as a precursor for synthesizing hydrazone-based colorimetric reagents. A systematic study synthesized 22 new hydrazones from 2-, 3-, and 8-hydrazinoquinoline precursors and evaluated them as potential colorimetric reagents for trace determinations of Fe, Co, Ni, Cu, and Zn [1]. Spectrophotometric evaluation revealed that several of these hydrazones show promise as sensitive reagents, with possible utility for simultaneous determinations of two or more metals [1]. The hydrazone derivatization pathway is exclusive to hydrazino-substituted quinolines and is not accessible from 8-hydroxyquinoline itself.

Analytical chemistry Colorimetric reagents Trace metal detection

Zn²⁺/Cd²⁺ Discrimination in Chemosensors

In a 2023 study, a diarylethene-Schiff base conjugate incorporating a 2-hydrazinoquinoline moiety (DTE-HQo) was evaluated as a photochromic chemosensor. The binding of Zn²⁺ induced strong fluorescence at 510 nm with a 1:2 complex stoichiometry ([Zn²⁺ + 2 DTE-HQo]), while Cd²⁺ binding yielded a 1:1 complex that enhanced emission intensity by 21-fold with a red-shift from 461 nm to 514 nm [1]. Notably, the Zn²⁺ complex could be selectively hydrolyzed upon water stimulation to generate a 1:1 complex with distinct fluorescence color change (intense white to bright yellow), enabling facile discrimination of Cd²⁺ from Zn²⁺ [1].

Fluorescent chemosensors Zn²⁺ detection Cd²⁺ detection

Key Applications of 2-Hydrazinylquinolin-8-ol


Terdentate Metal Complex Synthesis

Researchers developing coordination compounds for catalysis, metal extraction, or metallodrug design should procure 2-hydrazinylquinolin-8-ol when terdentate coordination with 5,5-bicyclic chelate geometry is required. The compound forms complexes with stabilities greater than those of corresponding 8-hydroxyquinolinates [1]. This stability advantage is particularly relevant for applications in competitive aqueous environments where bidentate 8-HQ complexes may undergo ligand exchange or dissociation.

Hydrazone-Based Sensor Precursor

Analytical chemistry laboratories developing novel spectrophotometric or fluorometric reagents for trace metal detection should procure 2-hydrazinylquinolin-8-ol as a precursor scaffold. The 2-hydrazino group enables condensation with aldehydes and ketones to generate hydrazone libraries, a derivatization pathway that has been validated for developing sensitive colorimetric reagents for Fe, Co, Ni, Cu, and Zn [2]. This synthetic versatility distinguishes it from non-hydrazino 8-HQ alternatives.

Zn²⁺/Cd²⁺ Discriminating Chemosensors

Researchers designing molecular probes for discriminating between Zn²⁺ and Cd²⁺ in environmental or biological samples should procure 2-hydrazinylquinolin-8-ol for incorporation into Schiff base chemosensor architectures. As demonstrated in a 2023 study with a diarylethene-hydrazinylquinoline conjugate, the moiety enables stoichiometry-dependent fluorescence responses (1:2 Zn²⁺ complex vs. 1:1 Cd²⁺ complex) with a 21-fold emission enhancement for Cd²⁺ and hydrolysis-switch discrimination capability [3].

Medicinal Chemistry Building Block

Medicinal chemistry programs exploring 8-hydroxyquinoline-derived scaffolds for metal-chelating therapeutics or antimicrobial agents should consider 2-hydrazinylquinolin-8-ol as a versatile building block. The compound combines the established metal-chelating pharmacophore of 8-HQ with a hydrazine handle that permits rapid diversification into hydrazone and heterocyclic derivative libraries, enabling parallel exploration of structure-activity relationships not accessible from 2-alkyl or 2-halogenated 8-HQ analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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